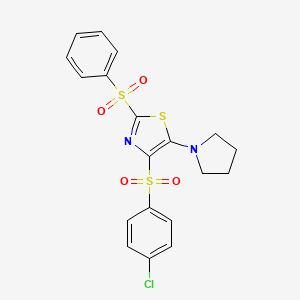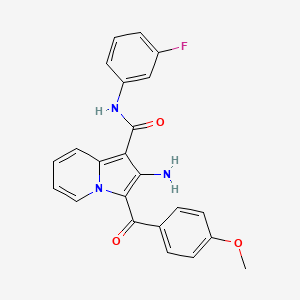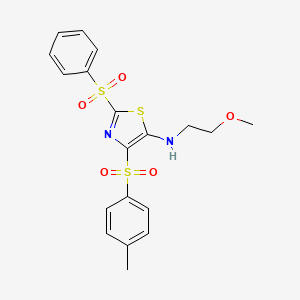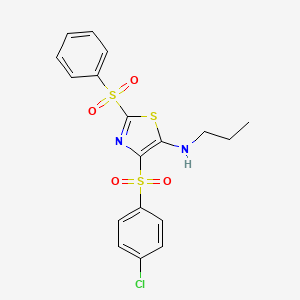
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole, or 2-B4C5P-1,3-T, is a novel small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound composed of a thiazole ring, two benzene rings, and a pyrrolidine ring. The compound was first synthesized in 2017 and has since been studied for its potential therapeutic and research applications.
科学研究应用
2-B4C5P-1,3-T has been studied for its potential applications in various scientific research areas. It has been investigated as a potential inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). It has also been studied for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer’s disease.
作用机制
2-B4C5P-1,3-T has been shown to act as an inhibitor of NOS, which is involved in the production of nitric oxide (NO). By blocking the production of NO, 2-B4C5P-1,3-T has the potential to reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, 2-B4C5P-1,3-T may be able to reduce the symptoms of Alzheimer’s disease.
Biochemical and Physiological Effects
2-B4C5P-1,3-T has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO), which can reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which can reduce the symptoms of Alzheimer’s disease. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, which may protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
2-B4C5P-1,3-T has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects are relatively weak, which can make it difficult to detect in experiments.
未来方向
There are many potential future directions for the research and development of 2-B4C5P-1,3-T. One potential direction is the investigation of its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-apoptotic agent. Finally, further research could be conducted to explore its potential use in cancer therapy, as an inhibitor of NOS and/or other enzymes involved in the growth of cancer cells.
合成方法
2-B4C5P-1,3-T is typically synthesized via a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chlorobenzenesulfonyl-5-pyrrolidin-1-yl-1,3-thiazole. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 2-B4C5P-1,3-T.
属性
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-14-8-10-16(11-9-14)28(23,24)17-18(22-12-4-5-13-22)27-19(21-17)29(25,26)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAKTJWICXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-YL)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)




![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)